Hydrogen-Bond Acceptor Capacity Comparison via Topological Polar Surface Area (TPSA)
The target compound exhibits a TPSA of 45.2 Ų [1], which is substantially higher than the 32.3 Ų of the direct phenyl analog 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide [2]. This difference arises from the additional nitrogen atom in the pyridine ring, enhancing hydrogen-bond acceptor capacity and potentially influencing membrane permeability and efflux pump recognition.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 45.2 Ų |
| Comparator Or Baseline | 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide: 32.3 Ų |
| Quantified Difference | +12.9 Ų (40% increase relative to comparator) |
| Conditions | In silico calculation based on 2D molecular topology (PubChem) |
Why This Matters
A higher TPSA can reduce passive membrane permeability, making the target compound a more appropriate choice when optimizing for extracellular or gut lumen targets relative to the phenyl analog.
- [1] PubChem Compound Summary for CID 131702823 (2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-yl)acetamide). TPSA computed by PubChem. View Source
- [2] PubChem Compound Summary for 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide. TPSA computed by PubChem. View Source
